molecular formula C13H23NO4 B12976761 1-(tert-Butyl) 4-methyl (2S)-2-methylpiperidine-1,4-dicarboxylate

1-(tert-Butyl) 4-methyl (2S)-2-methylpiperidine-1,4-dicarboxylate

Cat. No.: B12976761
M. Wt: 257.33 g/mol
InChI Key: MVHJLPVFTFKCGA-RGURZIINSA-N
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Description

1-(tert-Butyl) 4-methyl (2S)-2-methylpiperidine-1,4-dicarboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a piperidine ring with two carboxylate groups. It is widely used in organic synthesis and has significant applications in various fields of scientific research.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl (2S)-2-methylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C13H23NO4/c1-9-8-10(11(15)17-5)6-7-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10?/m0/s1

InChI Key

MVHJLPVFTFKCGA-RGURZIINSA-N

Isomeric SMILES

C[C@H]1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 4-methyl (2S)-2-methylpiperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl groups under controlled conditions. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies such as continuous flow reactors and automated systems helps in achieving consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl) 4-methyl (2S)-2-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: Substitution reactions involve the replacement of functional groups using reagents like thionyl chloride (SOCl₂) or sodium hydride (NaH).

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄

    Reduction: H₂/Ni, H₂/Rh

    Substitution: SOCl₂, NaH

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

1-(tert-Butyl) 4-methyl (2S)-2-methylpiperidine-1,4-dicarboxylate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 4-methyl (2S)-2-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or modulating the activity of proteins involved in cellular processes .

Comparison with Similar Compounds

  • tert-Butyl (2S)-4-methyl-2-(methylamino)pentanoate
  • tert-Butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate

Comparison: 1-(tert-Butyl) 4-methyl (2S)-2-methylpiperidine-1,4-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in various synthetic and research applications .

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